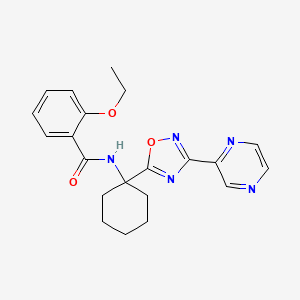![molecular formula C21H33N3O2 B2874461 2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2189434-31-7](/img/structure/B2874461.png)
2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperidine ring, a cyclohexyl group, and a cinnolinone core, making it an interesting subject for research in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the cyclohexyl group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the hydroxycyclohexyl moiety.
Construction of the cinnolinone core: This can be synthesized through a series of condensation and cyclization reactions, often involving hydrazine derivatives and diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The piperidine and cyclohexyl groups can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction could produce various alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The piperidine and cinnolinone moieties may play key roles in binding to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
- 2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Uniqueness
Compared to similar compounds, 2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one stands out due to its unique combination of structural features. The presence of both a hydroxycyclohexyl group and a cinnolinone core provides distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
2-[[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c25-20-14-18-6-2-3-7-19(18)22-24(20)15-17-8-12-23(13-9-17)16-21(26)10-4-1-5-11-21/h14,17,26H,1-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBZZFXZRYNILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCC(CC2)CN3C(=O)C=C4CCCCC4=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,7-Dimethyl-2-propyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![(1S,2S,3R,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-amine;hydrochloride](/img/structure/B2874380.png)
![1-(3-bromophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2874384.png)



![3-methoxy-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2874390.png)
![2-[[1-(Difluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2874391.png)
![Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-(methoxymethyl)piperidine-1-carboxylate](/img/structure/B2874395.png)
![2-Methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B2874396.png)
![2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2874397.png)


![Methyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2874401.png)
